molecular formula C15H15NO B1398874 1,5-dicyclopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-59-6

1,5-dicyclopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1398874
CAS No.: 1350760-59-6
M. Wt: 225.28 g/mol
InChI Key: ZYVUCUSFERZUSJ-UHFFFAOYSA-N
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Description

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1,5-dicyclopropyl-1H-indole-3-carboxylic acid.

    Reduction: 1,5-dicyclopropyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A simpler derivative of indole with a formyl group at the 3-position.

    1,5-Dicyclopropyl-1H-indole: Lacks the formyl group but has the cyclopropyl groups at the 1 and 5 positions.

    1,5-Dicyclopropyl-1H-indole-3-carboxylic acid: An oxidized form of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde.

Uniqueness

This compound is unique due to the presence of both cyclopropyl groups and the formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

1,5-dicyclopropylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-6-3-11(7-14(12)15)10-1-2-10/h3,6-10,13H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVUCUSFERZUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)N(C=C3C=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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